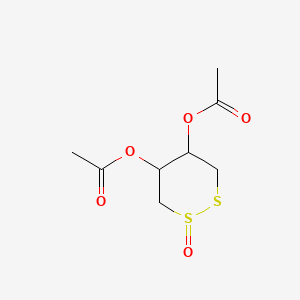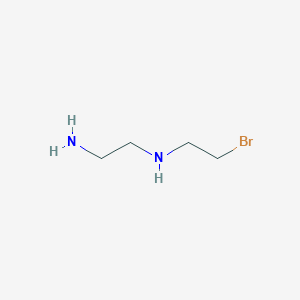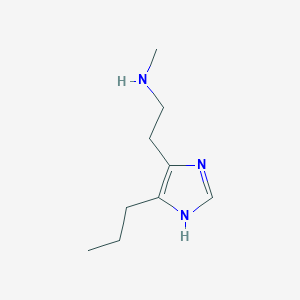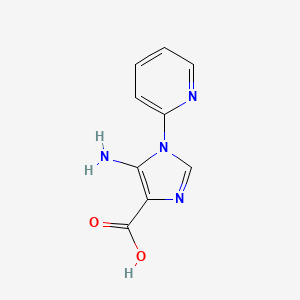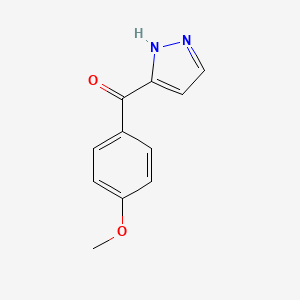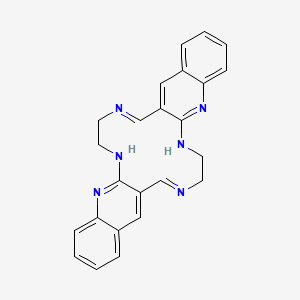
6,7,8,17,18,19-Hexahydro-5,6,9,16,17,20-hexaaza-cyclotetradeca(1,2-b;8,9-b')dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,17,18,19-Hexahydro-5,6,9,16,17,20-hexaaza-cyclotetradeca(1,2-b;8,9-b’)dinaphthalene is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a fused ring system
Preparation Methods
The synthesis of 6,7,8,17,18,19-Hexahydro-5,6,9,16,17,20-hexaaza-cyclotetradeca(1,2-b;8,9-b’)dinaphthalene involves multiple steps, including the formation of the fused ring system and the incorporation of nitrogen atoms. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
6,7,8,17,18,19-Hexahydro-5,6,9,16,17,20-hexaaza-cyclotetradeca(1,2-b;8,9-b’)dinaphthalene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential therapeutic applications, such as its ability to interact with specific molecular targets. In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,7,8,17,18,19-Hexahydro-5,6,9,16,17,20-hexaaza-cyclotetradeca(1,2-b;8,9-b’)dinaphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
When compared to similar compounds, 6,7,8,17,18,19-Hexahydro-5,6,9,16,17,20-hexaaza-cyclotetradeca(1,2-b;8,9-b’)dinaphthalene stands out due to its unique structure and properties. Similar compounds may include other aza-cyclotetradeca derivatives or fused ring systems with nitrogen atoms. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and fused rings, which confer distinct chemical and biological properties.
Conclusion
6,7,8,17,18,19-Hexahydro-5,6,9,16,17,20-hexaaza-cyclotetradeca(1,2-b;8,9-b’)dinaphthalene is a fascinating compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for researchers in various fields, from chemistry and biology to medicine and industry. Further studies on this compound will continue to uncover its potential and expand our understanding of its mechanisms and applications.
Properties
CAS No. |
65183-37-1 |
|---|---|
Molecular Formula |
C24H22N6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2,5,15,17,20,30-hexazapentacyclo[20.8.0.07,16.09,14.024,29]triaconta-1(30),5,7,9,11,13,15,20,22,24,26,28-dodecaene |
InChI |
InChI=1S/C24H22N6/c1-3-7-21-17(5-1)13-19-15-25-9-12-28-24-20(16-26-10-11-27-23(19)29-21)14-18-6-2-4-8-22(18)30-24/h1-8,13-16H,9-12H2,(H,27,29)(H,28,30) |
InChI Key |
OMMIVBYRJKKVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=CC3=CC=CC=C3N=C2NCCN=CC4=CC5=CC=CC=C5N=C4N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


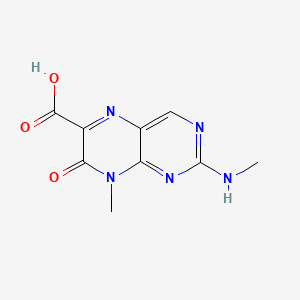
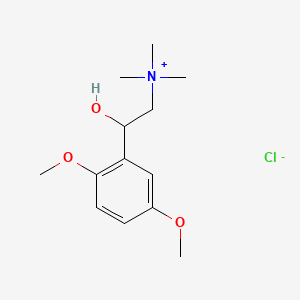
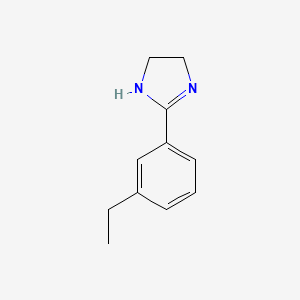
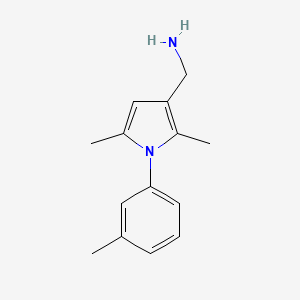
![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
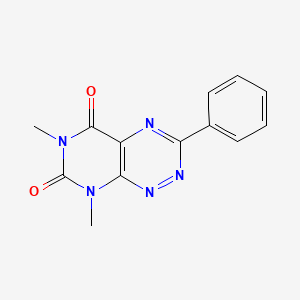
![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)


